molecular formula C20H20N2O3 B2802160 4-ethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898418-67-2

4-ethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2802160
CAS No.: 898418-67-2
M. Wt: 336.391
InChI Key: IVRIIAXLUNWIKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a tricyclic pyrroloquinoline derivative featuring a benzamide moiety substituted with an ethoxy group at the para position. This compound belongs to a broader class of 4-hydroxyquinolin-2(1H)-one derivatives, which are known for their pharmacological properties, including diuretic and anticancer effects . The ethoxy substituent on the benzamide ring is hypothesized to modulate lipophilicity and metabolic stability, influencing its pharmacokinetic profile .

Properties

IUPAC Name

4-ethoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-2-25-17-6-3-13(4-7-17)20(24)21-16-11-14-5-8-18(23)22-10-9-15(12-16)19(14)22/h3-4,6-7,11-12H,2,5,8-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRIIAXLUNWIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of an appropriate benzoyl chloride with a tetrahydroquinoline derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

    Reduction: The carbonyl group in the benzamide can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products

    Oxidation: 4-carboxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide.

    Reduction: 4-ethoxy-N-(4-hydroxy-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-ethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Key Findings:

Substituent Position and Activity: The introduction of a methyl group at position 2 of the pyrroloquinoline nucleus (as in derivatives) significantly enhances diuretic activity, achieving efficacy comparable to hydrochlorothiazide . In contrast, the ethoxy group in the target compound may prioritize metabolic stability over potency. Halogenation (e.g., bromo in ) increases lipophilicity but may reduce solubility, limiting in vivo applicability .

Ring System Modifications: Pyrano-fused derivatives (e.g., compound 22 in ) exhibit altered electronic properties due to additional oxygen atoms but lack characterized biological activity . Simpler quinolin-8-yl benzamides (e.g., 3a, 5) show minimal activity in catalytic coupling reactions, emphasizing the necessity of the tricyclic pyrroloquinoline scaffold for pharmacological effects .

Synthetic Accessibility: The target compound’s synthesis likely follows amidation protocols similar to those in , where ethyl esters of pyrroloquinoline-carboxylic acids react with substituted amines . Condensation reactions (e.g., with aromatic aldehydes in ) yield bis-quinoline derivatives but require stringent conditions (e.g., acetic acid reflux) .

Physicochemical Properties

  • Solubility : Hydroxy and carboxamide groups (as in derivatives) improve aqueous solubility, whereas halogenated or fused-ring systems () reduce it .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain ≤80°C during amide coupling to prevent decomposition .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalysts : Pd-based catalysts improve coupling efficiency in Suzuki-Miyaura reactions for aryl substitutions .

Q. Table 1: Reaction Conditions for Key Steps

StepSolventTemperatureCatalystYield (%)
CyclizationToluene110°CPTSA65–70
Amide CouplingDCMRTEDC/HOBt80–85
Final PurificationMeOH/H₂OHPLC (C18)>95% purity

Advanced: How can crystallographic data resolve ambiguities in the stereochemistry of the pyrroloquinoline core?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining absolute configuration. SHELX programs (e.g., SHELXL) are widely used for refinement . Key considerations:

  • Crystal Quality : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane) to avoid twinning.
  • Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data, critical for resolving puckering in the tetrahydroquinoline ring .
  • Validation : Cross-check with DFT-optimized structures to confirm bond angles and torsional strain .

Case Study : A related compound (KC 11404, ) showed a chair conformation in the pyrrolidine ring, confirmed via SC-XRD. Discrepancies between NMR and XRD data may arise from dynamic effects in solution.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR :
    • ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .
    • ¹³C NMR : Carbonyl signals (C=O at δ 165–170 ppm) confirm amide and ketone groups .
  • HRMS-ESI : Exact mass determination (calc. for C₂₁H₂₁N₃O₃: 363.1576) .
  • IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and N-H (3300 cm⁻¹) .

Advanced: How do substituents (e.g., ethoxy vs. fluoro) on the benzamide moiety influence biological activity?

Answer:
SAR studies on analogs () reveal:

  • Electron-Withdrawing Groups (e.g., F) : Enhance metabolic stability but may reduce membrane permeability.
  • Electron-Donating Groups (e.g., OEt) : Improve solubility and modulate target binding via H-bonding.

Q. Table 2: Comparative Bioactivity of Analogues

SubstituentTarget (IC₅₀)LogPSolubility (µM)
-OEt5-Lipoxygenase (0.8 nM)2.1120
-FHistamine H₁ (5.2 nM)2.845

Methodology: Use radioligand binding assays () and MD simulations to map interactions with hydrophobic pockets.

Advanced: How can contradictory data on enzyme inhibition (e.g., 5-LOX vs. PAF) be reconciled in mechanistic studies?

Answer:

  • Orthogonal Assays : Confirm 5-LOX inhibition via LTΒ4 ELISA and PAF antagonism via calcium flux assays .
  • Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to rule out kinase interference.
  • Structural Analysis : Co-crystallize the compound with both targets to identify overlapping binding motifs .

Example : Compound 24 () showed dual activity due to a flexible 2-piperazinylethyl chain that adapts to both 5-LOX and PAF receptors.

Basic: What in silico tools are recommended for predicting ADMET properties?

Answer:

  • SwissADME : Predicts logP, bioavailability, and CYP450 interactions .
  • AutoDock Vina : Docking studies to prioritize targets (e.g., BET bromodomains in ).
  • ProTox-II : Assess toxicity risks (e.g., hepatotoxicity alerts for pyrroloquinoline derivatives).

Validation : Compare predictions with experimental data (e.g., microsomal stability assays).

Advanced: What strategies mitigate metabolic instability in this compound during in vivo studies?

Answer:

  • Deuterium Exchange : Replace labile H atoms (e.g., benzylic positions) to slow CYP450 metabolism .
  • Prodrug Design : Mask the ethoxy group as a phosphate ester for targeted release.
  • Co-administration : Use CYP inhibitors (e.g., ketoconazole) in preclinical models to extend half-life.

Data : A BET inhibitor () improved half-life from 2.1 to 8.7 h in rats via deuterium incorporation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.